
Bis(2,4,6-trichlorophenyl) propylpropanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2,4,6-trichlorophenyl) propylpropanedioate: is a chemical compound known for its unique structure and properties It is a derivative of propanedioate, with two 2,4,6-trichlorophenyl groups attached
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Bis(2,4,6-trichlorophenyl) propylpropanedioate typically involves the reaction of 2,4,6-trichlorophenol with propanedioic acid derivatives under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine and a solvent like toluene. The process involves the formation of an ester linkage between the phenol and the propanedioic acid derivative .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization from ethyl acetate can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: Bis(2,4,6-trichlorophenyl) propylpropanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into less oxidized forms.
Substitution: The trichlorophenyl groups can participate in substitution reactions, where chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution can produce derivatives with different functional groups .
Applications De Recherche Scientifique
Chemistry: In chemistry, Bis(2,4,6-trichlorophenyl) propylpropanedioate is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in complex chemical transformations, making it valuable for developing new compounds and materials .
Biology and Medicine: The compound’s potential biological activity is of interest in medicinal chemistry. Researchers are exploring its use in developing new pharmaceuticals and studying its effects on biological systems .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings .
Mécanisme D'action
The mechanism by which Bis(2,4,6-trichlorophenyl) propylpropanedioate exerts its effects involves interactions with molecular targets and pathways. The compound can interact with enzymes and receptors, influencing biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
- Bis(2,4,6-trichlorophenyl) oxalate
- Bis(2,4,6-trichlorophenyl) malonate
- Bis(2,4,5-trichlorophenyl) oxalate
Comparison: Compared to these similar compounds, Bis(2,4,6-trichlorophenyl) propylpropanedioate has unique properties due to its propanedioate backboneFor example, the propanedioate group may provide different chemical reactivity compared to the oxalate or malonate groups, making it suitable for specific reactions and applications .
Propriétés
Numéro CAS |
77427-41-9 |
|---|---|
Formule moléculaire |
C18H12Cl6O4 |
Poids moléculaire |
505.0 g/mol |
Nom IUPAC |
bis(2,4,6-trichlorophenyl) 2-propylpropanedioate |
InChI |
InChI=1S/C18H12Cl6O4/c1-2-3-10(17(25)27-15-11(21)4-8(19)5-12(15)22)18(26)28-16-13(23)6-9(20)7-14(16)24/h4-7,10H,2-3H2,1H3 |
Clé InChI |
XCGUGCOYQUCIOW-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C(=O)OC1=C(C=C(C=C1Cl)Cl)Cl)C(=O)OC2=C(C=C(C=C2Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


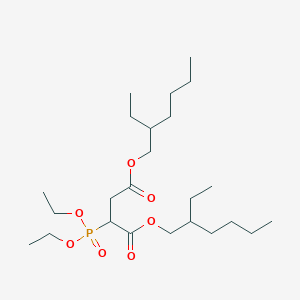
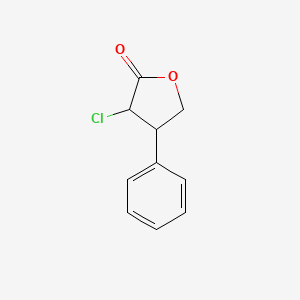
![5-Chloro-1-[(3,4-dichlorophenyl)methyl]-7-methyl-1H-indole-2,3-dione](/img/structure/B14442880.png)

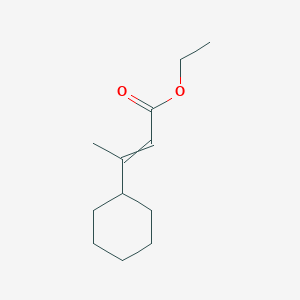
![N-(2'-Methyl[1,1'-biphenyl]-2-yl)thiourea](/img/structure/B14442898.png)
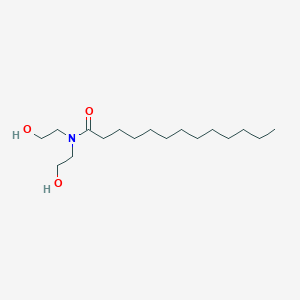
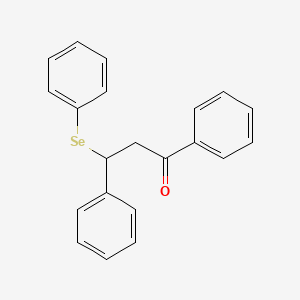
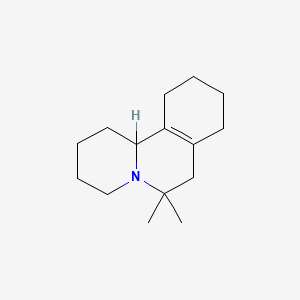
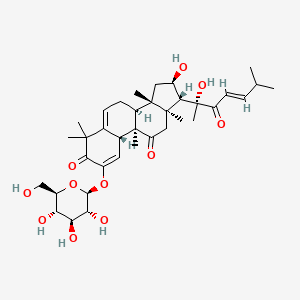
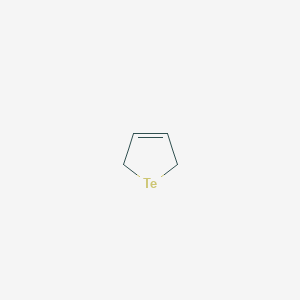
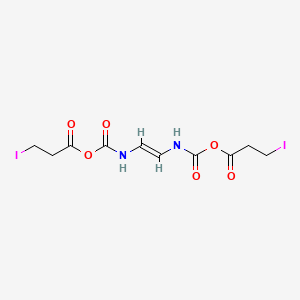

![4-[(2-{[2-(Ethylsulfanyl)ethyl]sulfanyl}ethyl)amino]-4-oxobutanoic acid](/img/structure/B14442936.png)
